

# In-Depth Technical Guide: Kinase Selectivity Profile of Dasatinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 26*

Cat. No.: *B12416305*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy. The document details its inhibitory activity against a broad panel of kinases, the experimental methodologies used for these assessments, and the key signaling pathways modulated by this anticancer agent.

## Introduction to Dasatinib

Dasatinib is an orally available, small-molecule inhibitor targeting multiple tyrosine kinases. It is notably effective against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).<sup>[1][2]</sup> Beyond BCR-ABL, Dasatinib also potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ) at nanomolar concentrations.<sup>[1][3]</sup> Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to overcome resistance to first-generation inhibitors like imatinib.<sup>[1]</sup>

## Kinase Selectivity Profile of Dasatinib

The therapeutic efficacy and potential off-target effects of a kinase inhibitor are defined by its selectivity profile. Dasatinib is characterized as a multi-targeted inhibitor. The following table

summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, with lower IC50 or Kd values indicating higher potency and binding affinity, respectively.

| Kinase Target               | IC50 (nM) or Kd (nM) | Kinase Family   | Reference |
|-----------------------------|----------------------|-----------------|-----------|
| <b>Primary Targets</b>      |                      |                 |           |
| ABL1                        | <1                   | Tyrosine Kinase |           |
| SRC                         | <1                   | Tyrosine Kinase |           |
| LCK                         | <1                   | Tyrosine Kinase |           |
| YES1                        | <1                   | Tyrosine Kinase |           |
| FYN                         | <1                   | Tyrosine Kinase |           |
| KIT                         | 1-10                 | Tyrosine Kinase |           |
| PDGFRB                      | 1-10                 | Tyrosine Kinase |           |
| EPHA2                       | 1-10                 | Tyrosine Kinase |           |
| <b>Selected Off-Targets</b> |                      |                 |           |
| EGFR                        | >1000                | Tyrosine Kinase |           |
| ERBB2                       | >1000                | Tyrosine Kinase |           |
| JAK2                        | >1000                | Tyrosine Kinase |           |
| BTK                         | 1-10                 | Tyrosine Kinase |           |
| TEC                         | 1-10                 | Tyrosine Kinase |           |
| DDR1                        | 10-100               | Tyrosine Kinase |           |

Note: The IC50 and Kd values are compiled from various sources and may exhibit variations depending on the specific assay conditions.

## Experimental Protocols for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile is achieved through robust and standardized experimental assays. The following outlines a general workflow and specific methodologies commonly employed.

## General Experimental Workflow for Kinase Selectivity Profiling

The process of determining the kinase selectivity profile of a compound like Dasatinib involves several key stages, from initial sample preparation to data analysis.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com](http://synapse.patsnap.com)
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]

- To cite this document: BenchChem. [In-Depth Technical Guide: Kinase Selectivity Profile of Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12416305#anticancer-agent-26-selectivity-profile-against-kinase-panel>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)